molecular formula C8H9ClN4 B2486941 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE CAS No. 1586784-92-0

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE

Cat. No.: B2486941
CAS No.: 1586784-92-0
M. Wt: 196.64
InChI Key: HHFLCNZWKFCDJV-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted at position 5 with a pyridin-4-yl group and at position 3 with an amine functional group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

5-pyridin-4-yl-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;/h1-5H,(H3,9,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFLCNZWKFCDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Pyridine: The pyrazole ring is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions at the Amine Group

The primary amine group (-NH₂) undergoes nucleophilic substitution reactions with electrophilic reagents. For example:

  • Acylation : Reacts with acetyl chloride in the presence of pyridine to form N-acetyl derivatives .

  • Diazotization : Treatment with nitrous acid (HNO₂) generates diazonium intermediates, enabling coupling with aromatic amines or phenols .

Reaction Type Reagents/Conditions Product Yield Ref
AcylationAcetyl chloride, pyridine, 0°CN-Acetyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine85%
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt78%

Cyclization and Heterocycle Formation

The amine and pyridine groups participate in cyclization with 1,3-dicarbonyl compounds to form fused pyrazolopyridines :

  • Condensation with β-ketoesters : Reacts with ethyl acetoacetate under acidic conditions to yield pyrazolo[3,4-b]pyridine derivatives .

  • Gould–Jacobs Reaction : Forms quinolines via thermal cyclization with malonate esters .

Example Reaction Pathway :

  • Step 1 : Condensation with diethyl acetylenedicarboxylate forms a Schiff base intermediate.

  • Step 2 : Cyclization under reflux in ethanol produces pyrazolo[3,4-b]pyridine-3-carboxylate .

Substrate Conditions Product Yield Ref
Diethyl acetylenedicarboxylateEthanol, HCl, reflux, 4hEthyl pyrazolo[3,4-b]pyridine-3-carboxylate65%

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophilic substitution to the para position relative to the nitrogen atom:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the pyridine’s 4-position .

  • Halogenation : Bromination with PBr₃ yields 5-bromo derivatives .

Key Data :

  • Bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate with PBr₃ achieves >90% conversion .

  • Nitration products show enhanced biological activity in anticancer assays .

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for transition metals:

  • Complexation with Cu(II) : Forms octahedral complexes in ethanol/water mixtures, characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .

  • Catalytic Applications : Copper complexes catalyze C–N coupling reactions in cross-coupling syntheses .

Metal Salt Ligand Ratio Geometry Application Ref
CuCl₂1:2OctahedralSuzuki–Miyaura coupling

Biological Activity and Pharmacological Derivatives

Derivatives exhibit bioactivity through targeted modifications:

  • Anticancer Agents : Condensation with 2-chloroquinoline-3-carbaldehyde yields compounds with IC₅₀ = 1.6–3.3 μM against liver and colon cancer cells .

  • Antimicrobials : N-Aryl derivatives show MIC = 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring enhance cytotoxicity .

  • Bulky substituents on the pyrazole improve metabolic stability.

Hydrolysis and Stability

The hydrochloride salt undergoes pH-dependent hydrolysis:

  • Acidic Conditions (pH < 3) : Stable in aqueous HCl (1M) for >24h.

  • Basic Conditions (pH > 10) : Degrades via pyrazole ring opening, forming malonamide derivatives .

Scientific Research Applications

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s pyridin-4-yl and amine substituents distinguish it from analogs with alkyl, aryl, or electron-withdrawing groups. Key structural comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-(Pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride Pyridin-4-yl (5), NH₂ (3) C₈H₉N₄·HCl ~195.5 Aromatic pyridine enhances polarity; HCl improves solubility and crystallinity .
5-(tert-Butyl)-1H-pyrazol-3-amine hydrochloride tert-Butyl (5), NH₂ (3) C₇H₁₃N₃·HCl ~179.7 + HCl Bulky tert-butyl increases lipophilicity, reducing aqueous solubility .
4-(4-Trifluoromethylphenyl)-1H-pyrazol-3-amine CF₃Ph (4), NH₂ (3) C₁₀H₈F₃N₃ 227.19 Electron-withdrawing CF₃ group improves metabolic stability and electronic distribution .
2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one Furyl (3), propylpyrimidinone (6) C₁₄H₁₅N₅O₂ 285.3 Furyl group introduces π-conjugation; pyrimidinone expands hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like 4-(4-trifluoromethylphenyl)-1H-pyrazol-3-amine. Bulky substituents (e.g., tert-butyl) reduce solubility due to increased hydrophobicity .
  • Stability : The trifluoromethyl group in 4-(4-trifluoromethylphenyl)-1H-pyrazol-3-amine enhances resistance to oxidative degradation, a common strategy in drug design .

Pharmacological and Application Insights

  • Target Compound : The pyridine moiety may facilitate binding to kinase ATP pockets, analogous to pyridine-containing drugs like crizotinib.
  • CF₃ Analogs : Trifluoromethyl groups are prevalent in agrochemicals and pharmaceuticals (e.g., celecoxib) due to their metabolic stability .
  • Furyl Derivatives: The furyl group in 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one could enhance binding to enzymes with aromatic pockets .

Tools for Structural Characterization

Crystallographic software such as SHELXL (for refinement) and SIR97 (for structure solution) are critical for determining the crystal structures of these compounds, aiding in understanding conformational preferences and intermolecular interactions .

Biological Activity

5-(Pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

  • Molecular Formula : C8H9ClN4
  • Molecular Weight : 196.64 g/mol
  • CAS Number : 1071623-05-6

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain protein-protein interactions (PPIs), particularly those involved in cancer pathways. For instance, it has been noted for its role in inhibiting the ELF3-MED23 interaction, which is crucial in the context of HER2-overexpressing cancers .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro and in vivo tests have demonstrated significant efficacy against various cancer cell lines, particularly those exhibiting HER2 overexpression.

Study Cell Line Efficacy Methodology
Hwang et al. (2023)HER2-positive gastric cancerHigh inhibition rateSEAP assay, Cell viability tests
Kim et al. (2012)Breast cancer cellsSignificant reduction in proliferationFluorescence assays

The compound has shown to disrupt the ELF3-MED23 PPI effectively, leading to decreased viability of cancer cells .

Antiparasitic Activity

Another area of research involves the compound's potential as an antiparasitic agent. In studies focused on malaria, derivatives of pyrazole compounds have been optimized for better solubility and metabolic stability while maintaining efficacy against Plasmodium falciparum .

Case Study 1: HER2-positive Gastric Cancer

In a controlled study involving HER2-positive gastric cancer cell lines, this compound was tested alongside established chemotherapeutics. The results indicated that this compound not only inhibited cell growth but also enhanced the effects of traditional therapies, suggesting a synergistic potential.

Case Study 2: Inhibition of Protein Interactions

A novel study designed to assess the inhibition of ELF3-MED23 PPI demonstrated that this compound could significantly reduce the interaction between these proteins, leading to downstream effects on gene expression related to tumor growth and survival .

Q & A

Q. What are the recommended synthetic routes for 5-(Pyridin-4-yl)-1H-pyrazol-3-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclization of hydrazine derivatives with diketones or enolizable ketones. For example, a common approach is reacting pyridine-4-carboxaldehyde derivatives with hydrazine under acidic conditions to form the pyrazole core. Optimization may involve varying temperature (e.g., 50–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., HCl for hydrochloride salt formation). Purification via recrystallization or chromatography is critical to isolate the hydrochloride salt, as highlighted in similar syntheses of pyrazole-amine derivatives .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the pyrazole ring substitution pattern and pyridinyl group integration (e.g., ¹H NMR signals for aromatic protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the molecular formula (C₈H₉ClN₄).
  • HPLC : To assess purity (>95% is typical for research-grade material).
  • X-ray Diffraction (XRD) : For unambiguous structural confirmation, though this requires high-quality single crystals .

Q. How can researchers mitigate hygroscopicity or stability issues during storage?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C. Desiccants like silica gel can reduce moisture uptake. Stability under varying pH and temperature should be tested via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound?

Molecular docking and dynamics simulations can model interactions with biological targets (e.g., kinases or GPCRs). For instance, in-silico docking into the ATP-binding pocket of a kinase using software like AutoDock Vina may reveal binding affinities. Pharmacophore modeling can further identify critical functional groups (e.g., pyridinyl nitrogen for hydrogen bonding). Validation via comparative analysis with structurally similar bioactive pyrazoles (e.g., antitumor agents in ) is recommended .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts may arise from tautomerism or protonation states. Strategies include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., pyrazole ring proton exchange).
  • DFT Calculations : To simulate NMR spectra for different tautomers and compare with experimental data.
  • XRD Validation : Definitive structural assignment via crystallography, leveraging tools like SHELXL for refinement .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Analog Synthesis : Modify substituents (e.g., replacing pyridinyl with other aryl groups) and compare bioactivity.
  • Biological Assays : Test against target enzymes (e.g., kinase inhibition assays) with IC₅₀ determination.
  • Physicochemical Profiling : Measure logP, solubility, and permeability (e.g., PAMPA assay) to correlate with activity. Case studies on pyrazole derivatives (e.g., ) demonstrate the impact of substituents on potency and selectivity.

Methodological Considerations

Q. How can researchers address low yields in the final hydrochloride salt formation?

  • Counterion Screening : Test alternative acids (e.g., HBr or H₂SO₄) for salt formation.
  • Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to improve crystallization.
  • pH Control : Adjust reaction pH to 3–4 using dilute HCl, as excess acid can degrade the product .

Q. What are the best practices for handling discrepancies in biological assay reproducibility?

  • Positive/Negative Controls : Include known inhibitors/agonists in each assay plate.
  • Dose-Response Curves : Perform triplicate measurements across a concentration range (e.g., 1 nM–100 µM).
  • Statistical Analysis : Use ANOVA or t-tests to confirm significance (p < 0.05). Cross-validation with orthogonal assays (e.g., SPR for binding affinity) is advised .

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